molecular formula C9H16O3 B1584551 Butyl levulinate CAS No. 2052-15-5

Butyl levulinate

Cat. No. B1584551
CAS RN: 2052-15-5
M. Wt: 172.22 g/mol
InChI Key: ISBWNEKJSSLXOD-UHFFFAOYSA-N
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Patent
US07153996B2

Procedure details

A 5 cc autoclave is charged with 2 cc of an aqueous solution containing 2 mmoles of levulinic acid and 0.5 mmoles of formic acid. 2 wt. % triflic acid is added as a catalyst. The reactor is pressurized to 0.69 MPa with 1-butene and heated to 100° C. for 0.5 hours while maintaining a constant pressure of 1-butene. After cooling, the organic phase is separated. A mixture of butyl formate and butyl levulinate is formed as product.
[Compound]
Name
aqueous solution
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].C(O)=O.OS(C(F)(F)F)(=O)=O.[CH2:20]=[CH:21][CH2:22][CH3:23]>>[C:1]([O:8][CH2:20][CH2:21][CH2:22][CH3:23])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5]

Inputs

Step One
Name
aqueous solution
Quantity
2 mL
Type
reactant
Smiles
Step Two
Name
Quantity
2 mmol
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Name
Quantity
0.5 mmol
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
ADDITION
Type
ADDITION
Details
A mixture of butyl formate

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)C)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.